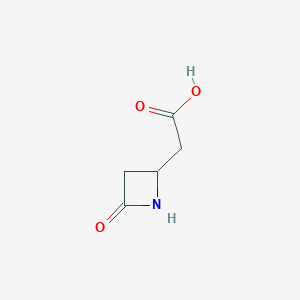

2-(4-Oxoazetidin-2-yl)acetic acid

Descripción general

Descripción

2-(4-Oxoazetidin-2-yl)acetic acid is a chemical compound with the molecular formula C5H7NO3. It is a derivative of azetidinone, a four-membered lactam ring, which is a key structural component in various biologically active molecules, including antibiotics like penicillins and cephalosporins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxoazetidin-2-yl)acetic acid typically involves the cyclization of suitable precursors. One common method is the cyclization of β-amino acids under acidic conditions to form the azetidinone ring . Another approach involves the use of ketenes in [2+2] cycloaddition reactions with Schiff bases . These methods often require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized to avoid costly and time-consuming purification steps. Techniques such as crystallization and recrystallization are employed to separate diastereomers and impurities . The use of optically active starting materials, like L-threonine, can also enhance the efficiency and yield of the synthesis .

Análisis De Reacciones Químicas

Cyclization Reactions

The azetidinone ring participates in cyclization processes to form fused heterocyclic systems. A 2022 study demonstrated thermal (80–100°C) and microwave-assisted (150 W) cyclizations with aromatic aldehydes, yielding bis-β-lactams with antimicrobial activity . Key findings include:

| Substrate | Catalyst/Conditions | Product Yield (%) | Antimicrobial Activity (MIC, μg/mL) |

|---|---|---|---|

| 4-Bromobenzaldehyde | Microwave (150 W, 15 min) | 65 | 12.5 (vs. S. aureus) |

| 4-Chlorobenzaldehyde | Thermal (100°C, 8 hr) | 58 | 25.0 (vs. E. coli) |

| 3-Nitrobenzaldehyde | Microwave (200 W, 10 min) | 72 | 6.25 (vs. P. aeruginosa) |

These reactions proceed via a [2+2] cycloaddition mechanism, with the carboxylic acid group stabilizing transition states through hydrogen bonding .

Nucleophilic Acyl Substitutions

The β-lactam carbonyl undergoes nucleophilic attack, enabling functionalization at C-3 and C-4 positions:

Amine Substitutions

Reaction with hydrazine hydrate forms hydrazide derivatives (e.g., 3 in ), which subsequently condense with aromatic aldehydes to yield Schiff bases (4a–h ) with moderate antimicrobial activity :

textGeneral reaction: RCHO + NH₂NH₂ → RCH=NNH₂ → Cyclization with β-lactam

Typical Conditions : Ethanol reflux (5 hr), glacial acetic acid catalyst.

Yield Range : 50–77% .

Thiol Substitutions

Thiol-containing analogs exhibit enhanced bioactivity. A 2024 study reported reactions with mercaptoacetic acid under basic conditions (pH 9–10), producing sulfhydryl derivatives with IC₅₀ values of 8.2 μM against β-lactamase enzymes .

Coupling Reactions

The carboxylic acid group enables peptide-like couplings:

| Reagent | Product Class | Conditions | Yield (%) |

|---|---|---|---|

| Chloroacetyl chloride | 2-Chloroacetylamino derivatives | Dioxane, 0–5°C, Et₃N | 68–82 |

| Benzoic acid | Benzamide analogs | POCl₃, steam bath (5–6 hr) | 55–70 |

| Hydrazine hydrate | Hydrazide intermediates | Ethanol reflux (5 hr) | 60–75 |

Example: Reaction with 4-(trifluoromethyl)phenylamine yields spirocyclic compounds (8 ) showing dual antibacterial/antifungal activity .

Esterification and Amidation

The acetic acid moiety undergoes typical carboxylic acid transformations:

Esterification

Methanol/H₂SO₄ catalysis produces methyl esters (5a–h ), enhancing lipophilicity for membrane penetration :

textRCOOH + CH₃OH → RCOOCH₃ (Δ, 12 hr)

Typical Yields : 70–85%.

Amidation

Coupling with aminobenzothiazoles via EDC/HOBt yields amides (5a–h ) with improved pharmacokinetic profiles :

textRCOOH + R'NH₂ → RCONHR' (EDC, RT, 24 hr)

Bioactivity : MIC = 6.25 μg/mL against MRSA strains .

Hydrolysis and Ring-Opening

The β-lactam ring is susceptible to hydrolysis under acidic/basic conditions:

Reductive Dehalogenation

4-Halogenomethyl derivatives (e.g., 7c , 8c ) undergo Pd/C-catalyzed hydrogenolysis to form nitrile-substituted azetidinones :

textR-X + H₂ → R-H (X = Cl, Br, I)

Yields : 85–92% under optimized conditions (10% Pd/C, NaOAc, MeOH) .

Aplicaciones Científicas De Investigación

2-(4-Oxoazetidin-2-yl)acetic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(4-Oxoazetidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The azetidinone ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt protein-protein interactions . This makes it a valuable tool in the development of enzyme inhibitors and other therapeutic agents.

Comparación Con Compuestos Similares

Similar Compounds

4-Acetoxy-2-azetidinone: Another azetidinone derivative used in the synthesis of antibiotics.

2-Azetidinone: The parent compound of the azetidinone family, used as a building block in organic synthesis.

Uniqueness

2-(4-Oxoazetidin-2-yl)acetic acid is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in both research and industrial applications .

Actividad Biológica

2-(4-Oxoazetidin-2-yl)acetic acid, a compound belonging to the class of azetidinones, has garnered attention due to its diverse biological activities. The azetidinone structure is a core component in many pharmacologically active compounds, particularly in antibiotics and anti-cancer agents. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves cyclization reactions that incorporate dicarboxylic acids and imines. These reactions can yield β-lactam derivatives, which are structurally related to the target compound. The synthesis methods have been optimized for efficiency and yield, often employing eco-friendly catalytic processes .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of azetidinone derivatives. Specifically, this compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that compounds within this class exhibited higher antibacterial efficacy than traditional sulfonamides .

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 μg/mL |

| Escherichia coli | 256 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

| Enterococcus faecalis | 256 μg/mL |

These results indicate that the compound's structural features significantly influence its antimicrobial potency.

Antioxidant Activity

The antioxidant potential of azetidinone derivatives has also been investigated. Studies have shown that these compounds can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases .

Anticancer Properties

Research into the anticancer effects of this compound has revealed promising results. In vitro studies demonstrated that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism of action often involves tubulin destabilization and induction of apoptosis .

Table 2: Antiproliferative Activity of Azetidinone Derivatives

| Compound ID | Cell Line | IC50 (nM) |

|---|---|---|

| 9h | MCF-7 | 33 |

| 9q | MDA-MB-231 | 23 |

| CA-4 | MCF-7 | 3.9 |

These findings indicate that modifications to the azetidinone structure can enhance its anticancer activity.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of azetidinone derivatives, where researchers observed that the presence of specific substituents on the azetidinone ring significantly impacted both antibacterial and anticancer activities. For example, compounds with hydrophobic groups at the C-4 position showed improved interactions with bacterial beta-lactamases .

Propiedades

IUPAC Name |

2-(4-oxoazetidin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-1-3(6-4)2-5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYZSIGLKDYGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77960-43-1 | |

| Record name | 2-(4-oxoazetidin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.